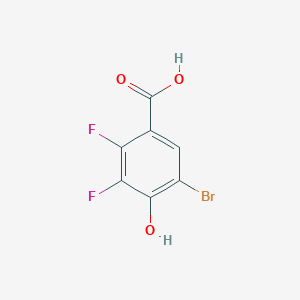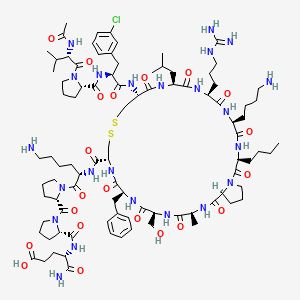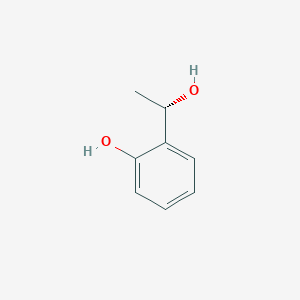
(S)-2-(1-Hydroxyethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(1-Hydroxyethyl)phenol is an organic compound with the molecular formula C8H10O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image This compound is characterized by a hydroxyl group (-OH) attached to an ethyl group, which is further connected to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Hydroxyethyl)phenol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 2-acetylphenol, using a chiral reducing agent to ensure the formation of the (S)-enantiomer. The reaction typically employs reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of a chiral catalyst to achieve the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon (Pd/C), to reduce 2-acetylphenol to this compound. The reaction conditions are carefully controlled to optimize yield and enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(1-Hydroxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form an alcohol.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-acetylphenol or 2-hydroxyacetophenone.
Reduction: Formation of 2-(1-hydroxyethyl)phenol.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
(S)-2-(1-Hydroxyethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties and its role in biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-(1-Hydroxyethyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenolic ring can participate in redox reactions, contributing to its antioxidant properties. The compound’s chiral nature also allows it to interact selectively with specific enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Hydroxyethyl)phenol: The racemic mixture of the compound.
2-Acetylphenol: The ketone precursor used in the synthesis of (S)-2-(1-Hydroxyethyl)phenol.
4-(1-Hydroxyethyl)phenol: A structural isomer with the hydroxyl group in a different position on the phenol ring.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature allows for selective interactions with biological targets, making it valuable in asymmetric synthesis and pharmaceutical applications. Additionally, its phenolic structure contributes to its reactivity and potential antioxidant activity, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C8H10O2 |
|---|---|
Peso molecular |
138.16 g/mol |
Nombre IUPAC |
2-[(1S)-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C8H10O2/c1-6(9)7-4-2-3-5-8(7)10/h2-6,9-10H,1H3/t6-/m0/s1 |
Clave InChI |
JVNCFFFHVBWVBR-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1O)O |
SMILES canónico |
CC(C1=CC=CC=C1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1-Methylethyl)thio]-1,2-benzenediamine](/img/structure/B13433052.png)
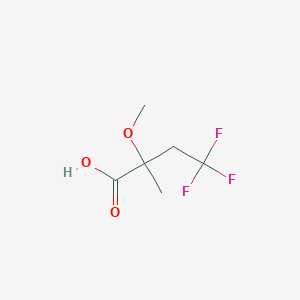
![(1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B13433072.png)
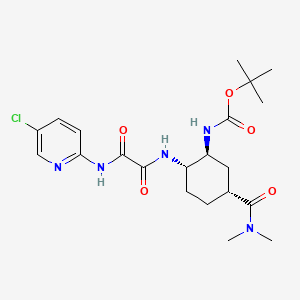
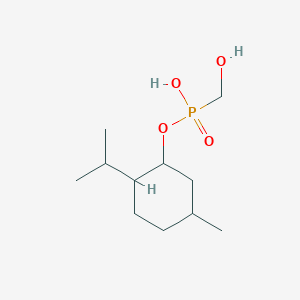
![3-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-phenylmethoxy-2-(4-phenylmethoxyphenyl)indole](/img/structure/B13433079.png)
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetic acid](/img/structure/B13433084.png)
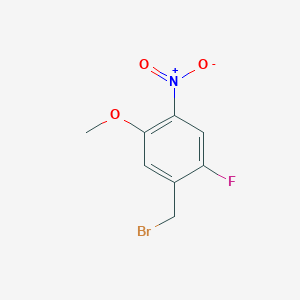
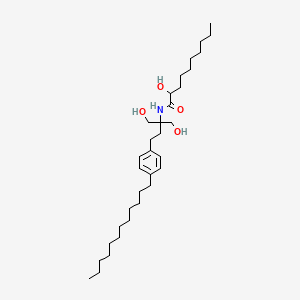

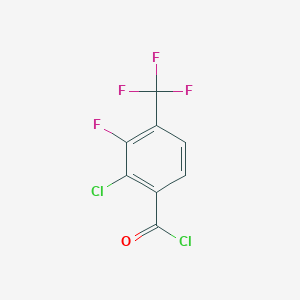
![((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene) bis(4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate)](/img/structure/B13433120.png)
